molecular formula C10H9BrFNO B3072316 5-bromo-N-cyclopropyl-2-fluorobenzamide CAS No. 1016714-83-2

5-bromo-N-cyclopropyl-2-fluorobenzamide

Cat. No. B3072316
CAS RN: 1016714-83-2
M. Wt: 258.09 g/mol
InChI Key: OJVHAHRCMWTPNK-UHFFFAOYSA-N
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Description

“5-bromo-N-cyclopropyl-2-fluorobenzamide” is a chemical compound with the molecular formula C10H9BrFNO . It has a molecular weight of 258.0869632 .


Molecular Structure Analysis

The InChI key for “5-bromo-N-cyclopropyl-2-fluorobenzamide” is XAOVBPGILYACPO-UHFFFAOYSA-N . The compound contains a benzamide core, which is substituted at the 5-position with a bromine atom and at the 2-position with a fluorine atom . The amide nitrogen is substituted with a cyclopropyl group .

Scientific Research Applications

Synthesis and Insecticidal Activity

A series of meta-diamide compounds, including variations close to 5-bromo-N-cyclopropyl-2-fluorobenzamide, demonstrated significant insecticidal activities against pests such as Plutella xylostella and Chilo suppressalis. These compounds, featuring cyclopropyl and fluorobenzamide functionalities, show promise in developing novel insecticides with high efficacy at low concentrations (Luo et al., 2020).

Antimicrobial Applications

Fluorobenzamides containing thiazole and thiazolidine structures have been synthesized and evaluated for their antimicrobial properties. These compounds, which include a fluorine atom in the benzoyl group, showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting their potential as antimicrobial agents (Desai et al., 2013).

Antioxidant and Antibacterial Activities

Compounds structurally related to 5-bromo-N-cyclopropyl-2-fluorobenzamide have been explored for their antioxidant and antibacterial properties. Specifically, derivatives synthesized through reactions involving bromo-cyclopropyl and fluorophenyl groups exhibited notable antioxidant activity and moderate antibacterial effectiveness against various bacterial strains, suggesting their potential in medicinal chemistry applications (Ghanbari Pirbasti et al., 2016).

Crystal Structure Analysis

Research on N-[2-(trifluoromethyl)phenyl]benzamides, closely related to the chemical , has provided insights into their crystal structures. These studies are crucial for understanding the molecular configuration and potential interactions of such compounds, which can influence their biological activity and material properties (Suchetan et al., 2016).

Imaging and Diagnostic Applications

The synthesis and in vivo evaluation of high-affinity brominated sigma2-receptor ligands, including structures analogous to 5-bromo-N-cyclopropyl-2-fluorobenzamide, have demonstrated their potential as PET radiotracers. These compounds exhibit high tumor-to-normal tissue ratios, indicating their utility in imaging solid tumors and possibly contributing to the advancement of diagnostic imaging techniques (Rowland et al., 2006).

properties

IUPAC Name

5-bromo-N-cyclopropyl-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-6-1-4-9(12)8(5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVHAHRCMWTPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-cyclopropyl-2-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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